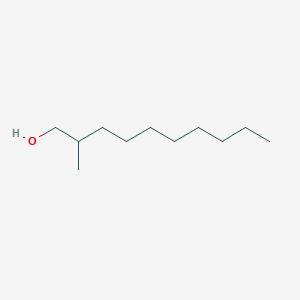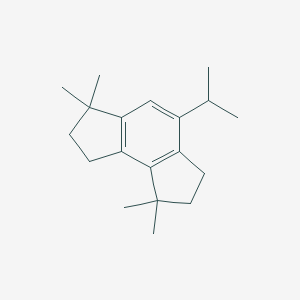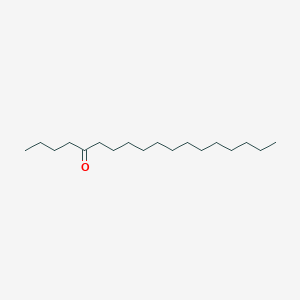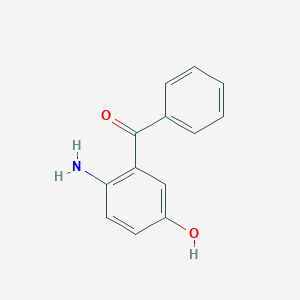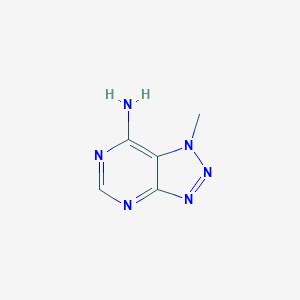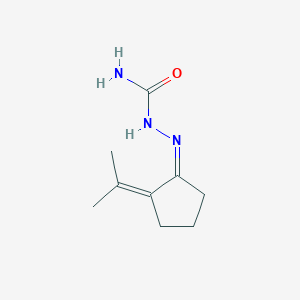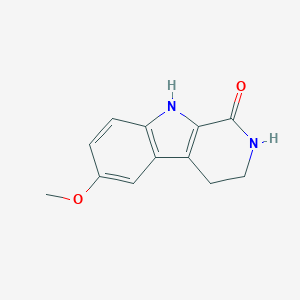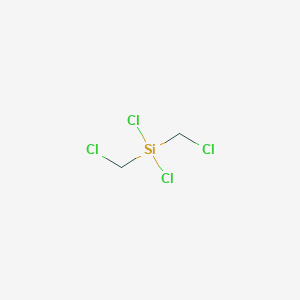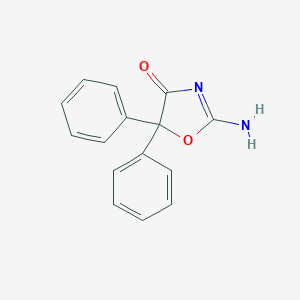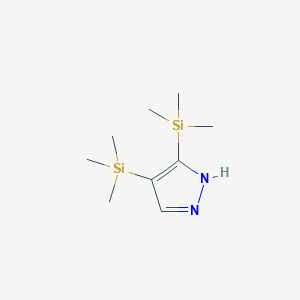
1H-Pyrazole, 3,4-bis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 3,4-bis(trimethylsilyl)- is a chemical compound with the molecular formula C11H28N2Si2. It is a derivative of pyrazole and is widely used in scientific research for its unique properties.
Applications De Recherche Scientifique
1H-Pyrazole, 3,4-bis(trimethylsilyl)- has been extensively used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis and in the preparation of heterocyclic compounds. It has also been used as a ligand in coordination chemistry and in the synthesis of metal-organic frameworks. In addition, it has been studied for its potential use as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 3,4-bis(trimethylsilyl)- is not well understood. However, it is believed to act as a nucleophile in many reactions due to the presence of the trimethylsilyl group. It has also been shown to form stable complexes with metals, which may be responsible for its catalytic activity.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1H-Pyrazole, 3,4-bis(trimethylsilyl)-. However, it has been shown to have low toxicity in laboratory animals and is not considered to be a significant health hazard.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Pyrazole, 3,4-bis(trimethylsilyl)- has several advantages for use in laboratory experiments. It is stable, easy to handle and has a long shelf life. It is also readily available and relatively inexpensive. However, it has some limitations, including its limited solubility in water and some organic solvents.
Orientations Futures
There are several future directions for research involving 1H-Pyrazole, 3,4-bis(trimethylsilyl)-. One area of interest is its potential use as a catalyst in organic synthesis. It may also have applications in the preparation of new materials and in the development of new pharmaceuticals. Further research is needed to fully understand its mechanism of action and its potential uses.
Méthodes De Synthèse
The synthesis of 1H-Pyrazole, 3,4-bis(trimethylsilyl)- can be achieved through a two-step process. The first step involves the reaction of 3,4-dimethyl-1H-pyrazole with chlorotrimethylsilane in the presence of a base such as sodium hydride or potassium carbonate. The second step involves the reaction of the intermediate product with trimethylsilyl chloride to obtain the final product.
Propriétés
Numéro CAS |
16037-45-9 |
|---|---|
Nom du produit |
1H-Pyrazole, 3,4-bis(trimethylsilyl)- |
Formule moléculaire |
C9H20N2Si2 |
Poids moléculaire |
212.44 g/mol |
Nom IUPAC |
trimethyl-(4-trimethylsilyl-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C9H20N2Si2/c1-12(2,3)8-7-10-11-9(8)13(4,5)6/h7H,1-6H3,(H,10,11) |
Clé InChI |
NFUPVLNCAQULER-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(NN=C1)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C1=C(NN=C1)[Si](C)(C)C |
Synonymes |
3,4-Bis(trimethylsilyl)-1H-pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



